Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is a chemical compound with a complex structure that includes a bromophenyl group, a hydroxymethylidene group, and a methyliminobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate typically involves the reaction of 4-bromobenzaldehyde with methyl 3-aminocrotonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its bromophenyl group can be used as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceutical agents with specific biological activities.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxymethylidene group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-chlorophenyl)-hydroxymethylidene]-3-methyliminobutanoate
- Methyl (2Z)-2-[(4-fluorophenyl)-hydroxymethylidene]-3-methyliminobutanoate
- Methyl (2Z)-2-[(4-methylphenyl)-hydroxymethylidene]-3-methyliminobutanoate
Uniqueness
Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can participate in specific interactions, such as halogen bonding, which are not possible with other halogen atoms like chlorine or fluorine. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse chemical and biological properties.
Properties
IUPAC Name |
methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3/b12-11-,15-8? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAMDPZPJXCEF-UWKHBFSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC)/C(=C(\C1=CC=C(C=C1)Br)/O)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.